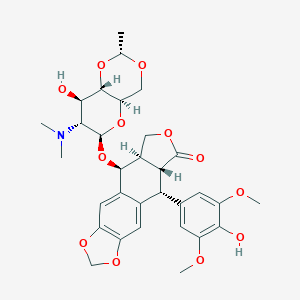

NK-611

説明

Structure

3D Structure

特性

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO12/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSNZYLCOXUJIR-VOKUKXJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105655-99-0 | |

| Record name | NK-611 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105655990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NK-611 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLN3VGF679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Function of Recombinant Human Arylsulfatase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recombinant human arylsulfatase A (rhASA) is an enzyme replacement therapy developed for the treatment of Metachromatic Leukodystrophy (MLD), a devastating lysosomal storage disorder. MLD is caused by a deficiency in the endogenous arylsulfatase A (ASA) enzyme, leading to the accumulation of sulfatides (B1148509), primarily in the central and peripheral nervous systems. This accumulation results in progressive demyelination and severe neurological decline. This technical guide provides an in-depth overview of the function of rhASA, including its mechanism of action, biochemical properties, and clinical efficacy. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are also presented to support further research and development in this field.

Introduction to Metachromatic Leukodystrophy and Arylsulfatase A

Metachromatic Leukodystrophy (MLD) is an autosomal recessive lysosomal storage disease characterized by the deficiency of the enzyme arylsulfatase A (ASA)[1]. The primary function of ASA is the hydrolysis of the 3-O-sulfogalactosyl moiety from sulfatides, which are galactosylceramides esterified with a sulfate (B86663) group at the 3-position of the galactose. These sulfatides are essential components of the myelin sheath in the nervous system. The deficiency of ASA leads to the accumulation of sulfatides within lysosomes, causing cellular dysfunction, demyelination, and progressive neurological damage[1][2].

The Core Function of Recombinant Human Arylsulfatase A

The fundamental function of recombinant human arylsulfatase A (rhASA) is to act as an exogenous source of the deficient enzyme in individuals with MLD. By providing a functional ASA enzyme, rhASA aims to catabolize the accumulated sulfatides, thereby mitigating the pathological cascade of the disease.

Mechanism of Action: From Administration to Lysosomal Delivery

The therapeutic action of rhASA is a multi-step process that begins with its administration and culminates in the enzymatic degradation of sulfatides within the lysosomes of target cells.

-

Administration and Distribution: rhASA is administered systemically, typically via intravenous or intrathecal injection, to reach the affected tissues.

-

Cellular Uptake: The uptake of rhASA into cells is primarily mediated by the mannose-6-phosphate (B13060355) (M6P) receptor pathway[3][4]. The rhASA glycoprotein (B1211001) is engineered to contain M6P residues on its oligosaccharide chains. These M6P moieties are recognized by M6P receptors on the cell surface, triggering receptor-mediated endocytosis[3][4].

-

Lysosomal Targeting: Following endocytosis, the rhASA-M6P receptor complex is transported through the endosomal pathway. The acidic environment of the late endosomes facilitates the dissociation of rhASA from the M6P receptor.

-

Enzymatic Activity: The free rhASA is then delivered to the lysosomes, where it becomes active in the acidic lysosomal environment (pH ~5.0). Within the lysosome, rhASA catalyzes the hydrolysis of sulfatides into galactosylceramide and sulfate, thereby reducing the lysosomal storage of this substrate.

Quantitative Data on rhASA Function

The efficacy of rhASA is quantified through its biochemical properties and its impact on disease biomarkers in clinical settings.

Biochemical Properties

The enzymatic activity of rhASA is a critical parameter for its therapeutic function.

| Parameter | Value | Substrate | Reference |

| Specific Activity | >25 pmol/min/µg | p-Nitrocatechol Sulfate (p-NCS) | [5] |

| Specific Activity (Process A) | 89 U/mg | Not Specified | |

| Specific Activity (Process B) | 106 U/mg | Not Specified | [6] |

| KM (for d3-C18:0-sulfatide) | 83 µM | d3-C18:0-sulfatide | [7] |

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.

Clinical Efficacy: Reduction of Sulfatide Levels

Clinical trials have demonstrated the ability of rhASA to reduce the primary biomarker of MLD.

| Clinical Trial Phase | Administration Route | Dose | Outcome | Reference |

| Phase 1/2 | Intrathecal | 100 mg (every other week) | Mean Cerebrospinal Fluid (CSF) sulfatide and lysosulfatide (B1235030) levels fell to within normal ranges. | [8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of rhASA function.

Arylsulfatase A Activity Assay

This protocol describes the determination of rhASA activity using the chromogenic substrate p-nitrocatechol sulfate (p-NCS).

Materials:

-

Recombinant human arylsulfatase A (rhASA)

-

Assay Buffer: 50 mM Sodium Acetate, 0.5 M NaCl, pH 5.0

-

Substrate: 10 mM p-Nitrocatechol Sulfate (p-NCS) in Assay Buffer

-

Stop Solution: 1.0 M NaOH

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 515 nm

Procedure:

-

Prepare serial dilutions of rhASA in Assay Buffer.

-

Add 50 µL of each rhASA dilution to the wells of a 96-well plate. Include a blank control with 50 µL of Assay Buffer.

-

Initiate the reaction by adding 50 µL of 10 mM p-NCS solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of 1.0 M NaOH to each well. The development of a yellow color indicates the formation of p-nitrocatechol.

-

Measure the absorbance at 515 nm using a spectrophotometer.

-

Calculate the specific activity based on a standard curve of p-nitrocatechol.

Production and Purification of rhASA from CHO Cells (General Workflow)

Recombinant human arylsulfatase A is typically produced in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, to ensure proper protein folding and post-translational modifications, including glycosylation and M6P tagging.

Procedure Outline:

-

Gene Transfection: Transfect CHO cells with an expression vector containing the human ASA gene.

-

Cell Culture and Expression: Culture the transfected CHO cells in a suitable medium to allow for the expression and secretion of rhASA into the culture supernatant.

-

Harvesting: Collect the cell culture supernatant containing the secreted rhASA.

-

Clarification: Remove cells and cellular debris from the supernatant by centrifugation or filtration.

-

Chromatographic Purification:

-

Ion-Exchange Chromatography: Utilize an anion-exchange column to capture and initially purify the rhASA from the clarified supernatant[11].

-

Affinity Chromatography: Further purify the rhASA using a column with immobilized antibodies or other ligands that specifically bind to rhASA[11].

-

Size-Exclusion Chromatography: Perform a final polishing step to remove any remaining impurities and to buffer exchange the purified rhASA into a stable formulation.

-

-

Quality Control: Assess the purity, concentration, and specific activity of the final rhASA product.

References

- 1. Standardization of α-L-iduronidase enzyme assay with Michaelis-Menten kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m6ptherapeutics.com [m6ptherapeutics.com]

- 4. Arylsulfatase A Overexpressing Human iPSC-derived Neural Cells Reduce CNS Sulfatide Storage in a Mouse Model of Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and purification of a human, soluble Arylsulfatase A for Metachromatic Leukodystrophy enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. LC-MS/MS assays to quantify sulfatides and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secretion of phosphomannosyl-deficient arylsulphatase A and cathepsin D from isolated human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput analysis of sulfatides in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Characterization of NK-611 Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel enzymes with therapeutic potential is a cornerstone of modern drug development. This guide provides an in-depth technical overview of the in-vitro characterization of a putative novel kinase, designated NK-611. This compound is hypothesized to play a critical role in the pro-inflammatory "Cytokine Signaling Cascade," making it a promising target for autoimmune and inflammatory disorders. This document outlines the essential experimental protocols, data interpretation, and visualization of key pathways and workflows necessary for a comprehensive preclinical assessment of this compound activity.

Introduction to this compound

This compound is a newly identified serine/threonine kinase. Preliminary genomic and proteomic analyses suggest its upregulation in synovial tissues of patients with rheumatoid arthritis. The enzyme is believed to be a downstream effector of the JAK-STAT signaling pathway, specifically activated by Janus Kinase 2 (JAK2) phosphorylation. Once activated, this compound is thought to phosphorylate and activate the transcription factor "STAT3," leading to the expression of pro-inflammatory cytokines. This guide details the fundamental in-vitro assays required to confirm its enzymatic activity, determine its kinetic properties, and assess its potential as a therapeutic target.

Data Summary

The following tables summarize the key quantitative data from the in-vitro characterization of this compound.

Table 1: Optimal Reaction Conditions for this compound Activity

| Parameter | Optimal Value |

| pH | 7.5 |

| Temperature | 37°C |

| Divalent Cation | Mg²⁺ (10 mM) |

| Buffer System | Tris-HCl |

Table 2: Kinetic Parameters of this compound with ATP and a Peptide Substrate

| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |

| ATP | 15.2 | 89.5 | 0.75 | 4.93 x 10⁴ |

| Peptide Substrate | 25.8 | 92.1 | 0.77 | 2.98 x 10⁴ |

Table 3: Substrate Specificity of this compound

| Peptide Substrate | Sequence | Relative Activity (%) |

| Substrate-A | GRTS FGH | 100 |

| Substrate-B | GRTT FGH | 85 |

| Substrate-C | GRTY FGH | 12 |

| Substrate-D | GRTA FGH | < 5 |

Table 4: Inhibition of this compound by Compound X

| Inhibitor | IC₅₀ (nM) | Mechanism of Inhibition |

| Compound X | 78.3 | ATP-Competitive |

Experimental Protocols

General Enzyme Activity Assay

This protocol describes a radiometric filter-binding assay to measure the kinase activity of this compound.

Materials:

-

Purified recombinant this compound enzyme

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Peptide substrate (e.g., Substrate-A)

-

[γ-³²P]ATP

-

100 mM ATP (non-radioactive)

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, the desired concentration of peptide substrate, and purified this compound enzyme.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

Kinetic parameters are determined by varying the concentration of one substrate while keeping the other constant at a saturating concentration.[1]

Procedure for ATP Kₘ Determination:

-

Perform the general enzyme activity assay as described in section 3.1.

-

Keep the concentration of the peptide substrate constant (e.g., 5x its Kₘ).

-

Vary the concentration of ATP over a range (e.g., 0.1x to 10x the expected Kₘ).

-

Measure the initial reaction velocity for each ATP concentration.

-

Plot the initial velocity against the ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.[2][3]

Procedure for Peptide Substrate Kₘ Determination:

-

Perform the general enzyme activity assay.

-

Keep the concentration of ATP constant (e.g., 5x its Kₘ).

-

Vary the concentration of the peptide substrate over a suitable range.

-

Measure the initial reaction velocity and determine Kₘ and Vₘₐₓ as described above.

Substrate Specificity Assay

This assay determines the preference of this compound for different peptide substrates.

Procedure:

-

Perform the general enzyme activity assay with a panel of different peptide substrates.

-

Ensure the concentration of each peptide substrate is identical and ideally at or below the Kₘ to reflect catalytic efficiency (k_cat/Kₘ).[1][4]

-

Maintain a constant concentration of this compound and ATP.

-

Measure the activity for each substrate and express it as a percentage relative to the most active substrate.

Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol is used to determine the potency of an inhibitor.[5]

Procedure:

-

Perform the general enzyme activity assay.

-

Use substrate concentrations at or near their Kₘ values.[1]

-

Add varying concentrations of the inhibitor (e.g., Compound X) to the reaction mixture.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the enzyme with the inhibitor for a short period before initiating the reaction with ATP.[6]

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Visualizations

Hypothesized this compound Signaling Pathway

Caption: Hypothesized signaling cascade involving this compound activation and downstream effects.

General Workflow for In-vitro Characterization of this compound

References

- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 4. researchgate.net [researchgate.net]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. benchchem.com [benchchem.com]

Animal Models for Testing TAK-611 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of animal models in the preclinical assessment of TAK-611, a recombinant human arylsulfatase A (rhASA) formerly known as SHP611, for the treatment of Metachromatic Leukodystrophy (MLD). While the clinical development of TAK-611 has been discontinued (B1498344) following a Phase II trial that did not meet its primary and secondary endpoints, the preclinical data provides valuable insights into the therapeutic approach for this devastating neurodegenerative disorder.[1][2][3]

Introduction to TAK-611 and Metachromatic Leukodystrophy

Metachromatic Leukodystrophy is a rare, autosomal recessive lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ASA).[1][3] This deficiency leads to the accumulation of sulfatides (B1148509), a class of lipids, within the lysosomes of various cells, particularly in the central and peripheral nervous systems.[1][3] The buildup of sulfatides is cytotoxic, leading to demyelination and progressive neurological dysfunction.

TAK-611 is an enzyme replacement therapy (ERT) designed to deliver a functional version of the ASA enzyme to affected cells.[1] Due to the blood-brain barrier, systemic administration of ERTs for neurological disorders is often ineffective. Therefore, TAK-611 was developed for intrathecal administration to directly target the central nervous system.[4][5]

Animal Model for MLD

Preclinical efficacy testing of TAK-611 was conducted using a mouse model of MLD.[4] While the specific strain is not detailed in the available literature, the most common and well-established animal model for MLD is the arylsulfatase A (Asa) knockout mouse . These mice are genetically engineered to lack a functional Asa gene, thereby recapitulating the key biochemical and pathological features of human MLD, including:

-

Biochemical Defect: Absence of ASA enzyme activity.

-

Substrate Accumulation: Progressive accumulation of sulfatides in the brain, spinal cord, and peripheral nerves.

-

Neuropathology: Demyelination and glial pathology.

-

Phenotype: Development of neurological symptoms such as tremors, ataxia, and cognitive deficits, although the onset and severity can vary depending on the genetic background of the mouse strain.

Experimental Design and Efficacy Assessment

The primary goal of preclinical studies using the MLD mouse model was to assess the ability of intrathecally administered TAK-611 to correct the underlying biochemical defect and prevent or reverse neuropathology.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an ERT like TAK-611 in an MLD mouse model.

Efficacy Endpoints and Data

The primary efficacy endpoint in the preclinical studies of TAK-611 was the reduction of a key pathological marker. The available data is summarized in the table below.

| Efficacy Endpoint | Animal Model | Treatment | Route of Administration | Outcome | Reference |

| Reduction of Lysosomal Marker | MLD Mouse Model | TAK-611 (formerly SHP611) | Intrathecal (IT) | Reduction in LAMP-1 in brain white and gray matter | [4] |

Note: Specific quantitative data on the percentage reduction of LAMP-1 and statistical significance are not publicly available.

Mechanism of Action of TAK-611

TAK-611 is designed to replace the deficient arylsulfatase A enzyme. The proposed mechanism of action following intrathecal administration is as follows:

-

Distribution: TAK-611 is delivered directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier.

-

Cellular Uptake: The recombinant enzyme is taken up by neuronal and glial cells in the brain and spinal cord, likely via mannose-6-phosphate (B13060355) receptors, which is a common pathway for lysosomal enzymes.

-

Lysosomal Targeting: Once inside the cell, TAK-611 is trafficked to the lysosomes.

-

Substrate Catabolism: Within the lysosome, TAK-611 catalyzes the breakdown of accumulated sulfatides into cerebroside and sulfate, thereby clearing the toxic substrate.

The following diagram illustrates the cellular mechanism of TAK-611 in a neuron or glial cell.

Representative Experimental Protocol

The following is a representative, high-level protocol for an efficacy study of an ERT in an MLD mouse model. The specific parameters for the TAK-611 studies are not publicly available.

Objective: To determine the efficacy of intrathecally administered TAK-611 in reducing central nervous system sulfatide accumulation and associated pathology in an Asa knockout mouse model of MLD.

Animals:

-

Asa knockout mice and wild-type littermate controls.

-

Age at treatment initiation: e.g., 4-6 weeks.

-

Sex: Both males and females.

Groups:

-

Wild-type + Vehicle

-

Asa knockout + Vehicle

-

Asa knockout + TAK-611 (low dose)

-

Asa knockout + TAK-611 (high dose)

Drug Formulation and Administration:

-

Formulation: TAK-611 reconstituted in a sterile, biocompatible vehicle (e.g., artificial CSF).

-

Route: Intrathecal injection (e.g., intracerebroventricular or lumbar puncture).

-

Dose and Frequency: To be determined by dose-ranging studies (e.g., once weekly or every other week).

Study Procedures:

-

Acclimatization: Animals are acclimated to the facility for at least one week prior to the start of the study.

-

Baseline Measurements: Body weight and any baseline behavioral assessments are recorded.

-

Treatment: Animals receive IT injections of vehicle or TAK-611 according to the study design for a predetermined duration (e.g., 12-24 weeks).

-

Monitoring: Animals are monitored daily for clinical signs of distress. Body weights are recorded weekly.

-

Behavioral Testing: A battery of behavioral tests (e.g., rotarod for motor coordination, open field for locomotor activity) is performed at specified intervals during the study.

-

Euthanasia and Tissue Collection: At the end of the study, animals are euthanized. Brain, spinal cord, and other relevant tissues are collected.

Endpoint Analyses:

-

Biochemical Analysis:

-

Quantification of sulfatide levels in brain and spinal cord tissue using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Measurement of ASA enzyme activity in tissue homogenates to confirm drug delivery and activity.

-

-

Histopathological Analysis:

-

Immunohistochemical staining for markers of neuroinflammation (e.g., GFAP for astrogliosis, Iba1 for microglia activation).

-

Staining for lysosomal pathology (e.g., LAMP-1).

-

Staining for myelin (e.g., Luxol Fast Blue) to assess demyelination.

-

Statistical Analysis:

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The preclinical evaluation of TAK-611 in a mouse model of MLD demonstrated target engagement in the central nervous system, as evidenced by the reduction of the lysosomal marker LAMP-1.[4] This finding supported the progression of TAK-611 into clinical trials. Although the subsequent clinical development was not successful, the preclinical data underscores the potential of intrathecally delivered ERT to address the biochemical defects in lysosomal storage diseases affecting the CNS. The methodologies and animal models employed in the study of TAK-611 remain relevant for the development of future therapies for MLD and other neurodegenerative disorders.

References

- 1. Takeda Likely to Drop Rare Genetic Disease Candidate After Phase II Fail - BioSpace [biospace.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. pharmalive.com [pharmalive.com]

- 4. Pharmacokinetic Modeling of Intrathecally Administered Recombinant Human Arylsulfatase A (TAK‐611) in Children With Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Modeling of Intrathecally Administered Recombinant Human Arylsulfatase A (TAK-611) in Children With Metachromatic Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology of Recombinant Human Arylsulfatase A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of recombinant human arylsulfatase A (rhASA), a lysosomal enzyme crucial for the hydrolysis of sulfatides. Deficiency of this enzyme leads to metachromatic leukodystrophy (MLD), a devastating neurodegenerative disorder. Enzyme replacement therapy (ERT) with rhASA is a promising therapeutic strategy, making a deep understanding of its structure and function paramount for the development of effective treatments.

Structural Overview of Recombinant Human Arylsulfatase A

Human arylsulfatase A is a member of the sulfatase family, characterized by a unique post-translational modification essential for catalytic activity. The crystal structure of rhASA reveals a homooctamer composed of a tetramer of dimers.[1] Each monomer adopts an α/β fold.[1]

A critical feature of the active site is the post-translational modification of a conserved cysteine residue to Cα-formylglycine (FGly).[1] This aldehyde-containing residue is essential for the catalytic mechanism. The active site also contains a divalent metal ion, identified as Mg2+ in the recombinant protein structure, which plays a role in catalysis.[1]

Crystallographic Data

The three-dimensional structure of rhASA has been determined by X-ray crystallography, providing detailed insights into its architecture. The most referenced structure is deposited in the Protein Data Bank (PDB) with the identifier 1AUK.[1][2][3][4]

| Parameter | Value | Reference |

| PDB ID | 1AUK | [2][3][4] |

| Resolution | 2.10 Å | [2] |

| R-Value Work | 0.232 | [2] |

| R-Value Free | 0.273 | [2] |

| Space Group | I 4 2 2 | [5] |

| Unit Cell Dimensions (a, b, c) | 131.7 Å, 131.7 Å, 192.0 Å | [5] |

| Total Structure Weight | 52.41 kDa | [2] |

Post-Translational Modifications: N-linked Glycosylation

Recombinant human arylsulfatase A is a glycoprotein (B1211001) with multiple N-linked glycosylation sites. These glycans, particularly those terminating with mannose-6-phosphate (B13060355), are crucial for the targeted delivery of the enzyme to lysosomes via the mannose-6-phosphate receptor pathway during enzyme replacement therapy. The composition and structure of these glycans can vary depending on the expression system and cell culture conditions.[6] Mass spectrometry is a key technique for the detailed analysis of these glycan structures.[7]

Catalytic Mechanism of Human Arylsulfatase A

The catalytic mechanism of rhASA involves the hydrolysis of a sulfate (B86663) ester bond. The key steps are initiated by the Cα-formylglycine residue in the active site.

Caption: A simplified workflow of the catalytic mechanism of rhASA.

Production and Purification of Recombinant Human Arylsulfatase A

The production of biologically active rhASA is a critical step for its therapeutic use. Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, are commonly used for expression to ensure proper folding and post-translational modifications.

Expression in CHO Cells

A general workflow for the expression of rhASA in CHO cells involves transfection of a suitable expression vector, selection of stable cell lines, and large-scale culture in bioreactors.

Caption: A high-level overview of the rhASA expression workflow.

Purification Protocol

A multi-step purification process is typically employed to achieve high purity of rhASA. This often involves a combination of ion-exchange chromatography and affinity chromatography.

Caption: A typical multi-step purification workflow for rhASA.

Detailed Methodologies:

Expression in CHO Cells (Illustrative Protocol)

-

Cell Culture: CHO-S cells are cultured in a suitable serum-free medium, such as ExpiCHO™ Expression Medium, in shaker flasks at 37°C with 8% CO2.

-

Transfection: A mammalian expression vector containing the full-length human ASA cDNA is transfected into the CHO-S cells using a suitable transfection reagent like ExpiFectamine™ CHO.

-

Selection: Stable transfectants are selected using an appropriate selection marker (e.g., hygromycin B).

-

Expansion and Bioreactor Culture: High-producing clones are expanded and cultured in a bioreactor system to generate a large volume of cell culture supernatant containing the secreted rhASA.

Purification of rhASA

-

Clarification: The cell culture supernatant is harvested and clarified by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) followed by filtration through a 0.22 µm filter to remove cells and debris.

-

Ion-Exchange Chromatography:

-

Column: A DEAE (diethylaminoethyl) cellulose (B213188) column is equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.4).

-

Loading: The clarified supernatant is loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove unbound proteins.

-

Elution: rhASA is eluted using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

-

Affinity Chromatography:

-

Column: An immuno-affinity column with immobilized anti-ASA antibodies is equilibrated with a suitable binding buffer (e.g., PBS, pH 7.4).

-

Loading: The partially purified rhASA from the ion-exchange step is loaded onto the column.

-

Washing: The column is washed with the binding buffer to remove non-specifically bound proteins.

-

Elution: The bound rhASA is eluted using a low pH buffer (e.g., 100 mM glycine, pH 2.5-3.0). The eluted fractions are immediately neutralized with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

-

Buffer Exchange and Concentration: The purified rhASA is buffer-exchanged into a final formulation buffer and concentrated using ultrafiltration.

-

Sterile Filtration: The final product is sterilized by passing it through a 0.22 µm filter.

Enzyme Kinetics and Activity Assays

The enzymatic activity of rhASA is a critical parameter for its therapeutic efficacy. Various assays are available to determine its kinetic parameters.

Enzyme Activity Assay using p-Nitrocatechol Sulfate (p-NCS)

A common method for determining ASA activity is a colorimetric assay using the artificial substrate p-nitrocatechol sulfate (p-NCS).

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing 100 mM sodium acetate (B1210297) buffer (pH 5.0), 2.5 mM p-NCS, and the rhASA sample.[8]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[8]

-

Stopping the Reaction: The reaction is stopped by the addition of an alkaline solution (e.g., 1 N NaOH).[8]

-

Measurement: The formation of the product, p-nitrocatechol, is measured spectrophotometrically at a wavelength of 515 nm.[9]

-

Calculation: The enzyme activity is calculated based on a standard curve of p-nitrocatechol.

Quantitative Data

The following table summarizes typical quantitative data for recombinant human arylsulfatase A.

| Parameter | Value | Method/Source | Reference |

| Purity | >95% | SDS-PAGE | Commercial Supplier |

| Specific Activity | >25 pmol/min/µg | p-NCS Assay | Commercial Supplier |

| Molecular Weight (Predicted) | ~53 kDa | Amino Acid Sequence | Commercial Supplier |

| Molecular Weight (Observed) | ~63 kDa | SDS-PAGE | Commercial Supplier |

| Km (for p-NCS) | 1.09 mM | Enzyme Kinetics | [10] |

| Vmax (for p-NCS) | 25.1 U/mg | Enzyme Kinetics | [10] |

Conclusion

The structural and functional characterization of recombinant human arylsulfatase A is essential for the development of effective enzyme replacement therapies for metachromatic leukodystrophy. This guide has provided an in-depth overview of the key structural features, catalytic mechanism, production and purification strategies, and methods for assessing the enzymatic activity of rhASA. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the field of drug development. Further research into optimizing the glycosylation profile and enhancing the stability and delivery of rhASA will continue to advance the treatment of this devastating disease.

References

- 1. Crystal structure of human arylsulfatase A: the aldehyde function and the metal ion at the active site suggest a novel mechanism for sulfate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. PDB 1auk [cathdb.info]

- 4. wwPDB: pdb_00001auk [wwpdb.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Site-specific analysis of N-linked oligosaccharides of recombinant lysosomal arylsulfatase A produced in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-linked Glycosylation - Creative Proteomics [creative-proteomics.com]

- 8. Enzymatic Assay of Sulfatase (EC 3.1.6.1.) [sigmaaldrich.com]

- 9. mayocliniclabs.com [mayocliniclabs.com]

- 10. researchgate.net [researchgate.net]

The Central Role of Arylsulfatase A in Lysosomal Storage Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Arylsulfatase A (ARSA) and its critical role in the pathophysiology of lysosomal storage diseases, with a primary focus on Metachromatic Leukodystrophy (MLD). MLD is a devastating autosomal recessive disorder characterized by the accumulation of sulfatides (B1148509) in the central and peripheral nervous systems, leading to progressive demyelination and severe neurological decline.[1] This document details the biochemical functions of ARSA, the molecular basis of MLD, diagnostic methodologies, and current therapeutic strategies, including enzyme replacement therapy (ERT), gene therapy, and substrate reduction therapy (SRT). Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for essential assays and therapeutic procedures are provided, alongside visualizations of key pathways and workflows to facilitate a comprehensive understanding of the disease and its treatment landscapes.

Introduction: Arylsulfatase A and Lysosomal Function

Arylsulfatase A (ARSA) is a lysosomal enzyme essential for the degradation of sulfatides, specifically cerebroside-3-sulfate.[2] This hydrolytic process is a critical step in the turnover of myelin sheath components. Within the lysosome, ARSA, in conjunction with the activator protein Saposin B, catalyzes the removal of a sulfate (B86663) group from sulfatides, converting them into galactosylceramides.[3] A deficiency in ARSA activity, primarily due to mutations in the ARSA gene on chromosome 22, disrupts this catabolic pathway.[1][3] The resulting accumulation of sulfatides within the lysosomes of oligodendrocytes and Schwann cells is the primary pathogenic mechanism underlying Metachromatic Leukodystrophy (MLD).[4][5] This buildup is toxic to myelin-producing cells, leading to widespread demyelination and the progressive and severe neurological symptoms characteristic of MLD.[1]

Pathophysiology of Metachromatic Leukodystrophy (MLD)

The deficiency of ARSA leads to the pathological accumulation of sulfatides in various tissues, most notably in the white matter of the central nervous system (CNS) and peripheral nervous system (PNS).[1] The accumulation of these sulfated glycolipids disrupts the stability and function of myelin sheaths, leading to their breakdown.[4] Histologically, this manifests as a loss of myelin and the presence of metachromatic granules, which are lipid-laden macrophages.[1]

The clinical presentation of MLD is heterogeneous and is broadly classified into three forms based on the age of onset:

-

Late-infantile MLD: The most common and severe form, with onset before 30 months of age. It is characterized by rapid motor and cognitive regression.

-

Juvenile MLD: Onset between 2.5 and 16 years of age, with a more variable rate of progression. Initial symptoms often include a decline in school performance and behavioral issues.

-

Adult MLD: Onset after 16 years of age, with a slower progression and initial symptoms that are often psychiatric in nature.[6]

The severity of the disease phenotype generally correlates with the residual ARSA enzyme activity.[1]

The Molecular Cascade of Demyelination

The precise mechanisms by which sulfatide accumulation leads to demyelination are multifaceted. It is understood that the excess sulfatides are toxic to oligodendrocytes and Schwann cells, the myelin-producing cells of the CNS and PNS, respectively. This toxicity is thought to involve the disruption of membrane trafficking, induction of apoptosis, and incitement of an inflammatory response. The breakdown of myelin results in impaired nerve impulse conduction, leading to the progressive loss of motor and cognitive functions.

Figure 1: Pathophysiological cascade in MLD.

Quantitative Biomarkers in MLD

The diagnosis and monitoring of MLD rely on the quantification of key biomarkers, primarily ARSA enzyme activity and sulfatide levels in various biological fluids.

Arylsulfatase A Enzyme Activity

Measurement of ARSA activity in leukocytes or fibroblasts is a cornerstone of MLD diagnosis. Patients with MLD exhibit significantly reduced to absent ARSA activity compared to healthy individuals.

| Parameter | MLD Patients | Healthy Controls | Reference |

| ARSA Activity in Leukocytes (nmol/h/mg protein) | < 10% of normal | ≥ 62 | [7][8] |

| Residual ARSA Activity in Late-Infantile MLD | 0.03 - 5.8% of healthy adult | 100% | [9] |

| Residual ARSA Activity in Juvenile MLD | < 0.4% of healthy adult | 100% | [9] |

Sulfatide Levels

Elevated levels of sulfatides in urine and cerebrospinal fluid (CSF) are pathognomonic for MLD.

| Biomarker | MLD Patients | Healthy Controls | Reference |

| Urine Sulfatides (nmol/nmol sphingomyelin) | 3.5 - 27.2 | 0.15 - 0.68 | [10] |

| CSF Sulfatides (µg/mL) | 0.0831 - 0.436 (mean: 0.262) | 0.0103 - 0.113 (mean: 0.031) | [11] |

| CSF Lysosulfatide (B1235030) (ng/mL) | 0.0103 - 0.137 (mean: 0.072) | 0.0103 - 0.0277 (mean: 0.011) | [11] |

Therapeutic Strategies and Quantitative Outcomes

There is currently no cure for MLD, but several therapeutic strategies aim to slow disease progression and manage symptoms.

Enzyme Replacement Therapy (ERT)

ERT aims to supplement the deficient ARSA enzyme. Due to the inability of the recombinant enzyme to cross the blood-brain barrier, intrathecal administration is being investigated.

| Therapy | Dosage | Outcome | Reference |

| Intrathecal rhASA (TAK-611) | 10, 30, or 100 mg every other week for 38 weeks | Mean CSF sulfatide and lysosulfatide levels fell to within normal ranges in the 100 mg cohorts. A trend towards a less pronounced decline in motor function was observed in patients receiving 100 mg. | [11][12] |

Gene Therapy

Gene therapy for MLD involves the ex vivo modification of a patient's own hematopoietic stem cells (HSCs) to express a functional copy of the ARSA gene.

| Therapy | Vector | Key Outcomes | Reference |

| Atidarsagene autotemcel (arsa-cel) | Lentiviral vector | Slowed demyelination and brain atrophy; preserved cognitive function and motor development in most patients. 86.4% of treated siblings had a difference of at least four levels in the Gross Motor Function Classification for MLD (GMFC-MLD) compared to their untreated siblings. | [4][13] |

| Lentiviral Vector (TYF-ARSA) | Self-inactivating lentiviral vector | Preclinical and early clinical trials evaluating safety and efficacy of direct CNS administration. | [14][15] |

Hematopoietic Stem Cell Transplantation (HSCT)

Allogeneic HSCT can provide a source of healthy cells that can migrate to the CNS and produce functional ARSA.

| Therapy | Conditioning Regimen | Outcome | Reference |

| Allogeneic HSCT | Fludarabine (B1672870) and treosulfan (B1682457) (reduced intensity) | Increased ARSA levels to normal range in all patients. Patients with complete donor chimerism showed a neurologically stable condition at 1-year follow-up. | [16] |

Substrate Reduction Therapy (SRT)

SRT aims to decrease the production of sulfatides, thereby reducing their accumulation. This is an emerging therapeutic area for MLD with promising preclinical data.

| Therapy | Target | Preclinical Outcome (in MLD mouse model) | Reference |

| Ceramide Galactosyltransferase (CGT) Inhibitor (S202) | CGT | Decreased sulfatide and lysosulfatide levels. | [17] |

Note: Quantitative clinical trial data for SRT in MLD patients is not yet widely available.

Experimental Protocols

Arylsulfatase A Enzyme Assay in Leukocytes (Colorimetric Method)

This protocol is based on the hydrolysis of the artificial substrate p-nitrocatechol sulfate (pNCS) by ARSA.

Materials:

-

Whole blood collected in ACD (acid-citrate-dextrose) tubes.

-

Leukocyte isolation reagents.

-

p-Nitrocatechol sulfate (pNCS) substrate solution.

-

Sodium acetate (B1210297) buffer (pH 5.0).

-

Sodium hydroxide (B78521) (NaOH) solution.

-

Spectrophotometer.

Procedure:

-

Isolate leukocytes from whole blood samples.

-

Prepare a leukocyte homogenate.

-

Determine the protein concentration of the homogenate.

-

Incubate a known amount of leukocyte protein with the pNCS substrate in sodium acetate buffer at 37°C.

-

Stop the reaction by adding NaOH.

-

Measure the absorbance of the liberated p-nitrocatechol at 515 nm.

-

Calculate ARSA activity, typically expressed as nmol of p-nitrocatechol produced per hour per milligram of protein (nmol/h/mg).[8][18][19]

Quantification of Sulfatides in Urine by LC-MS/MS

This protocol outlines the extraction and quantification of sulfatides from urine samples.

Materials:

-

Urine sample.

-

Internal standard (e.g., C17:0-sulfatide).

-

Chloroform, Methanol.

-

LC-MS/MS system with a C18 column.

-

Formic acid.

-

Acetonitrile, 2-propanol.

Procedure:

-

To a 3-mm punch from a dried urine spot (DUS) in a 96-well plate, add 30 µL of water and incubate for 2 hours at 37°C with shaking.

-

Add 300 µL of methanol, mix, and centrifuge.

-

Transfer 200 µL of the supernatant for LC-MS/MS analysis.

-

Use a C18 column with a gradient elution of water/acetonitrile with 0.1% formic acid (solvent A) and 2-propanol/acetonitrile with 0.1% formic acid (solvent B).

-

Detect sulfatide species in negative ion mode.

-

Quantify by comparing the peak area of the analyte to the internal standard.[20][21]

Lentiviral Vector Production for Gene Therapy

This is a general protocol for the production of lentiviral vectors for research and preclinical applications.

Materials:

-

HEK293T packaging cell line.

-

Lentiviral transfer plasmid (containing the ARSA gene).

-

Packaging plasmids (e.g., psPAX2).

-

Envelope plasmid (e.g., pMD2.G).

-

Transfection reagent (e.g., PEI).

-

High-glucose DMEM with supplements.

-

0.45 µm filter.

-

Ultracentrifuge.

Procedure:

-

Day 0: Seed HEK293T cells in 10 cm tissue culture plates.

-

Day 1: Co-transfect the cells with the transfer, packaging, and envelope plasmids using a suitable transfection reagent.

-

Day 2: After 18 hours, replace the transfection medium with fresh culture medium.

-

Day 3-4: Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

-

Filter the collected supernatant through a 0.45 µm filter.

-

Concentrate the viral particles by ultracentrifugation.

-

Resuspend the viral pellet in a suitable buffer and store at -80°C.

Hematopoietic Stem Cell Transplantation (HSCT) for MLD

This protocol provides a general workflow for allogeneic HSCT in MLD patients.

Procedure:

-

Donor Selection: Identify a suitable HLA-matched donor (related or unrelated).

-

Pre-transplant Evaluation: Conduct a comprehensive medical evaluation of the recipient.

-

Conditioning Regimen: Administer chemotherapy (e.g., fludarabine and treosulfan) to the recipient to ablate their hematopoietic system.

-

Stem Cell Infusion: Infuse the donor hematopoietic stem cells intravenously into the recipient.

-

Engraftment: Monitor for the engraftment of the donor cells, typically within 2-4 weeks.

-

Post-transplant Care: Provide supportive care, including management of infections and graft-versus-host disease (GVHD).

-

Monitoring: Monitor for donor chimerism and ARSA enzyme activity in the recipient's blood cells.[16][23]

Diagnostic and Therapeutic Workflows

Diagnostic Workflow for MLD

Figure 2: Diagnostic workflow for MLD.

Gene Therapy Workflow for MLD

Figure 3: Gene therapy workflow for MLD.

Conclusion

Arylsulfatase A is a pivotal enzyme in lysosomal function, and its deficiency has profound consequences, as exemplified by Metachromatic Leukodystrophy. A thorough understanding of the biochemical and molecular basis of ARSA dysfunction is paramount for the development of effective therapies. While significant progress has been made, particularly in the realm of gene therapy, challenges remain in treating patients with established neurological damage. Continued research into novel therapeutic modalities, such as substrate reduction therapy, and the optimization of existing treatments hold promise for improving the prognosis and quality of life for individuals affected by this devastating lysosomal storage disease. This guide serves as a comprehensive resource for professionals dedicated to advancing the science and treatment of MLD and related disorders.

References

- 1. Metachromatic Leukodystrophy: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 2. genemedi.net [genemedi.net]

- 3. Metachromatic Leukodystrophy and Its Symptoms Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. neurology.org [neurology.org]

- 5. Sulfatide levels correlate with severity of neuropathy in metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consensus Guidelines for the Monitoring and Management of Metachromatic Leukodystrophy in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arylsulfatase A, Leukocytes [healthcare.uiowa.edu]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety of intrathecal delivery of recombinant human arylsulfatase A in children with metachromatic leukodystrophy: Results from a phase 1/2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Protocol for Lentiviral Vector Mass Production | Springer Nature Experiments [experiments.springernature.com]

- 14. Direct Lentiviral Injection Gene Therapy for MLD | Clinical Research Trial Listing [centerwatch.com]

- 15. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

- 18. Metachromatic Leukodystrophy (MLD): Arylsulfatase A Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 19. mdpi.com [mdpi.com]

- 20. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of Sulfatides in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. addgene.org [addgene.org]

- 23. nmdp.org [nmdp.org]

Rationale for Enzyme Replacement Therapy in Metachromatic Leukodystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metachromatic Leukodystrophy (MLD) is a devastating lysosomal storage disorder characterized by a deficiency of the enzyme Arylsulfatase A (ASA). This deficiency leads to the accumulation of sulfatides (B1148509), primarily in the central and peripheral nervous systems, resulting in progressive demyelination and severe neurological decline. Enzyme Replacement Therapy (ERT) presents a logical therapeutic strategy by supplying a functional ASA enzyme to catabolize the accumulated sulfatides. This guide provides a detailed technical overview of the rationale for ERT in MLD, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the underlying biological and experimental frameworks.

The Molecular Basis of Metachromatic Leukodystrophy

MLD is an autosomal recessive disorder caused by mutations in the ARSA gene, leading to a deficiency of the lysosomal enzyme Arylsulfatase A.[1] ASA is responsible for the desulfation of 3-O-sulfogalactosylceramides (sulfatides), a critical step in their degradation pathway.[2][3] In the absence of functional ASA, sulfatides accumulate within the lysosomes of various cells, with oligodendrocytes and Schwann cells being particularly affected.[4] This accumulation is cytotoxic, leading to the progressive destruction of the myelin sheath that insulates nerve fibers, which is the pathological hallmark of MLD.[1]

Sulfatide Catabolism Pathway

The degradation of sulfatides is a multi-step process occurring within the lysosome. A simplified representation of this pathway is depicted below.

The Rationale for Enzyme Replacement Therapy

The core principle of ERT in MLD is to provide an exogenous, functional ASA enzyme that can be taken up by cells, trafficked to the lysosome, and subsequently degrade the accumulated sulfatides. This approach aims to halt or reverse the pathological cascade leading to demyelination and neurological damage.

Preclinical Evidence for ERT Efficacy

Studies in MLD mouse models have demonstrated the potential of ERT. Intravenous administration of recombinant human ASA (rhASA) has been shown to reduce sulfatide storage in peripheral tissues and, to some extent, in the central nervous system (CNS).[5] A significant challenge for ERT in MLD is the blood-brain barrier (BBB), which restricts the passage of large molecules like enzymes into the brain.[6]

| Study Type | Animal Model | ERT Administration | Key Findings | Reference |

| Preclinical | MLD Mouse Model | Intravenous (40 mg/kg) | Reduced sulfatide storage in peripheral tissues and, unexpectedly, in the brain. | [5] |

| Preclinical | MLD Mouse Model | Intrathecal | Complete reversal of sulfatide storage in the infused hemisphere. | [5] |

| Preclinical | ASA knockout mice | Intravenous rhASA | Reduction of lysosomal storage in the brain and spinal cord by up to 34% and 45%, respectively. | [7] |

| Preclinical | MLD Mouse Model | Intravenous AAVPHP.eB-hARSA-HA | Complete correction of sulfatide accumulation and neuropathology in the brain and spinal cord within 3 months. | [8] |

Clinical Development of ERT for MLD

Based on promising preclinical data, clinical trials have been initiated to evaluate the safety and efficacy of ERT in MLD patients. A primary focus of these trials has been to overcome the BBB by direct administration of rhASA into the cerebrospinal fluid (CSF) via intrathecal injection.

| Clinical Trial ID | Phase | Intervention | Route of Administration | Status |

| NCT01510028 | Phase 1/2 | Recombinant ARSA (HGT-1110) | Intrathecal | Completed |

| NCT03771898 | Phase 2 | SHP611 (rhASA) | Intrathecal | Completed |

Results from a phase 1/2 trial of intrathecal rhASA (SHP611) in children with late-infantile MLD showed a good safety profile and, at the highest dose (100 mg every 2 weeks), normalization of sulfatide levels in the CSF and a trend towards a slower decline in motor function.[6]

Experimental Protocols

Quantification of Sulfatide Levels

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol Outline:

-

Sample Preparation:

-

Tissues (e.g., brain, kidney): Homogenize tissue in a suitable buffer. Extract lipids using a solvent system such as chloroform/methanol.

-

Body Fluids (e.g., plasma, CSF, urine): Precipitate proteins and extract lipids.

-

-

Internal Standard: Add a known amount of a deuterated sulfatide internal standard to the sample for accurate quantification.

-

Chromatography: Separate the lipid extract using a C18 reverse-phase HPLC column.

-

Mass Spectrometry: Analyze the eluate using a tandem mass spectrometer in negative ion mode. Monitor for the specific precursor-to-product ion transitions for sulfatides and the internal standard.

-

Quantification: Calculate the concentration of sulfatides in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[9][10]

Arylsulfatase A (ASA) Enzyme Activity Assay

Method: Colorimetric or LC-MS/MS-based Assay

Colorimetric Protocol Outline:

-

Substrate: Utilize the artificial substrate p-nitrocatechol sulfate (p-NCS).

-

Sample Preparation: Prepare lysates from leukocytes or cultured fibroblasts.

-

Enzyme Reaction: Incubate the sample lysate with p-NCS in an appropriate buffer at 37°C. The ASA enzyme will cleave the sulfate group from p-NCS, producing p-nitrocatechol.

-

Detection: Stop the reaction and measure the absorbance of the p-nitrocatechol product at a specific wavelength (e.g., 515 nm) using a spectrophotometer.

-

Calculation: Determine the enzyme activity based on the amount of product formed over time, normalized to the protein concentration of the sample.[11]

LC-MS/MS-based Protocol Outline:

-

Substrate: Use a deuterated natural sulfatide substrate.

-

Sample Preparation: Prepare lysates from leukocytes or dried blood spots.

-

Enzyme Reaction: Incubate the sample lysate with the deuterated sulfatide substrate.

-

Detection: Quantify the enzymatic product (deuterated galactosylceramide) using LC-MS/MS.

-

Advantages: This method is highly specific and sensitive, allowing for the detection of very low levels of residual enzyme activity.[12]

In Vivo Assessment of Blood-Brain Barrier Permeability

Method: Fluorescent Tracer Assay in a Mouse Model

Protocol Outline:

-

Tracer Administration: Inject a fluorescently labeled tracer (e.g., sodium fluorescein (B123965) or dextrans of varying molecular weights) intravenously into the mouse.

-

Circulation Time: Allow the tracer to circulate for a defined period.

-

Perfusion: Perfuse the mouse transcardially with saline to remove the tracer from the vascular space.

-

Tissue Collection: Harvest the brain and other organs.

-

Quantification:

-

Homogenization: Homogenize the brain tissue and measure the fluorescence in the supernatant using a fluorometer.

-

Microscopy: Alternatively, prepare brain sections and visualize the extravasation of the fluorescent tracer using fluorescence microscopy.

-

-

Analysis: Calculate a permeability index by normalizing the brain fluorescence to the fluorescence in the plasma.[13]

Visualizing Experimental and Logical Frameworks

Preclinical ERT Study Workflow

The following diagram illustrates a typical workflow for a preclinical ERT study in an MLD mouse model.

Logical Rationale for ERT in MLD

This diagram outlines the logical progression from the underlying genetic defect to the therapeutic intervention with ERT.

Future Directions and Challenges

While ERT holds promise for MLD, significant challenges remain. The primary obstacle is the effective delivery of the enzyme across the blood-brain barrier to address the neurological manifestations of the disease.[6] Strategies being explored to overcome this include:

-

Direct CNS administration: Intrathecal or intracerebroventricular delivery.[5]

-

Enzyme engineering: Modifying the ASA enzyme to enhance its transport across the BBB, for example, by adding specific targeting moieties.

-

Novel delivery systems: Utilizing nanoparticles or other carriers to transport the enzyme into the brain.

Furthermore, the optimal dosing regimen, the long-term efficacy and safety of ERT, and the potential for immune responses to the recombinant enzyme are all areas of active investigation.

Conclusion

Enzyme replacement therapy is a rational and promising therapeutic approach for Metachromatic Leukodystrophy. Preclinical studies have demonstrated its ability to reduce substrate accumulation, and clinical trials are underway to establish its safety and efficacy in patients. Overcoming the challenge of the blood-brain barrier is paramount to achieving a meaningful therapeutic impact on the devastating neurological progression of MLD. Continued research into novel delivery strategies and engineered enzymes will be crucial for realizing the full potential of ERT for this debilitating disease.

References

- 1. Arylsulfatase A Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfatide - Wikipedia [en.wikipedia.org]

- 4. Lysosomal sulfatide storage in the brain of arylsulfatase A-deficient mice: cellular alterations and topographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gene Therapy for Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose-response evaluation of intravenous gene therapy in a symptomatic mouse model of metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of Arylsulfatase A across the Blood-Brain Barrier in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete Correction of Brain and Spinal Cord Pathology in Metachromatic Leukodystrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metachromatic Leukodystrophy (MLD): Arylsulfatase A Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 12. Leukocyte and Dried Blood Spot Arylsulfatase A Assay by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intrathecal Administration in Animal Models

A. Introduction and Clarification of NK-611

Initial research indicates a potential ambiguity in the nomenclature "this compound." The available scientific literature primarily identifies This compound as a novel water-soluble, semi-synthetic analogue of etoposide, a podophyllotoxin (B1678966) derivative.[1][2] Its mechanism of action is presumed to be the inhibition of topoisomerase II, and it has been investigated as an antineoplastic agent.[2] Clinical trials have explored its oral and intravenous administration.[1][3]

It is crucial to distinguish this small molecule, this compound, from Natural Killer (NK) cells , which are a component of the innate immune system.[4][5] While there is research on the intrathecal administration of NK cells (such as CAR-NK cells) for central nervous system (CNS) diseases, this is a distinct therapeutic modality.[6]

Currently, there are no publicly available, detailed protocols for the intrathecal administration of the compound this compound in animal models. Therefore, this document will provide a generalized protocol for intrathecal injection in a rat model, which can be adapted for preclinical studies of various CNS-targeted agents. Additionally, information on the intrathecal use of NK cells will be briefly discussed.

B. Quantitative Data Summary for this compound (Oral and Intravenous Administration)

The following tables summarize pharmacokinetic data for this compound from human clinical trials, as no data for intrathecal administration in animal models is available.

Table 1: Pharmacokinetics of Intravenous this compound in Humans [1]

| Parameter | Value | Notes |

| Plasma Decay | Two-exponential model | |

| Bioavailability | ~100% (compared to oral) | |

| Pharmacokinetics | Nonlinear at 10-20 mg/m² | Terminal half-life, plasma clearance, and volume of distribution are dose-dependent. |

| Urinary Excretion | 10-15% of the dose |

Table 2: Pharmacokinetics of Oral this compound in Humans [1][3]

| Parameter | Value | Notes |

| Plasma Decay | Monoexponential model in most cases | [1] |

| t1/2 alpha | 0.47 - 1.54 h | [3] |

| t1/2 beta | 2.0 - 11.6 h | [3] |

| Cmax | 1.47 +/- 0.331 µg/ml | At a dose of 10-12.5 mg/day.[3] |

| AUC | 13.67 +/- 3.81 µg/ml·h | At a dose of 10-12.5 mg/day.[3] |

C. Experimental Protocol: General Intrathecal Injection in a Rat Model

This protocol is a generalized procedure and should be adapted based on the specific research question, compound properties, and institutional animal care and use committee (IACUC) guidelines. This protocol is based on methodologies described for intrathecal administration in rats.[7]

1. Materials and Reagents:

-

Test compound (e.g., this compound) dissolved in a sterile, biocompatible vehicle (e.g., sterile saline, artificial cerebrospinal fluid).

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Clippers for fur removal.

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine).

-

Hamilton syringe with a 30-gauge or smaller needle.

-

Heating pad to maintain body temperature.

-

Appropriate personal protective equipment (PPE).

2. Animal Model:

-

Species: Sprague-Dawley or Wistar rats.

-

Weight: 250-350 g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee (IACUC).[7]

3. Procedure:

-

Anesthesia: Anesthetize the rat using the approved anesthetic protocol. Confirm proper anesthetic depth by lack of response to a toe pinch.

-

Animal Preparation:

-

Place the anesthetized rat on a heating pad to maintain body temperature.

-

Shave the fur over the lumbar region of the back.

-

Clean the shaved area with an antiseptic solution.

-

-

Positioning: Position the rat in a stereotaxic frame or hold it firmly to flex the spine, increasing the space between the vertebrae. The injection site is typically between the L4 and L5 or L5 and L6 vertebrae.

-

Injection:

-

Palpate the iliac crests; the line connecting them passes over the L5-L6 intervertebral space.

-

Carefully insert the Hamilton syringe needle at a slight angle into the intervertebral space until a "pop" is felt, indicating penetration of the dura mater. A tail flick is often observed upon successful entry into the intrathecal space.

-

Slowly inject the test compound (typically 5-10 µL volume) over 1-2 minutes to avoid increased intracranial pressure.

-

Hold the needle in place for an additional minute to prevent backflow of the injectate.

-

Slowly withdraw the needle.

-

-

Post-Procedure Care:

-

Monitor the animal until it has fully recovered from anesthesia.

-

Provide appropriate post-operative analgesia as recommended by the IACUC.

-

Observe the animal for any signs of neurological deficits, distress, or adverse reactions.

-

D. Intrathecal Administration of NK Cells

For researchers interested in the intrathecal delivery of cellular therapies, it is noteworthy that studies have explored the infusion of CAR-NK (Chimeric Antigen Receptor Natural Killer) cells into the cerebrospinal fluid (CSF) for CNS malignancies.[6] This approach aims to leverage the cytotoxic capabilities of NK cells directly within the CNS, bypassing the blood-brain barrier.[6] The protocol for this type of administration would differ significantly from a small molecule injection and would involve the preparation and infusion of a cell suspension.[6]

E. Visualizations: Diagrams of Workflows and Signaling Pathways

Caption: Experimental workflow for intrathecal administration in an animal model.

Caption: Generalized signaling pathways in Natural Killer (NK) cells.

References

- 1. Clinical and pharmacokinetic study of oral NK611, a new podophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of NK 611, a new epipodophyllotoxin derivative, against colony forming units from freshly explanted human tumours in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and pharmacokinetic phase I trial of oral dimethylaminoetoposide (NK611) administered for 21 days every 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural killer cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrathecal CAR-NK cells infusion for isolated CNS relapse after allogeneic stem cell transplantation: case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrathecal Injection in a Rat Model: A Potential Route to Deliver Human Wharton’s Jelly-Derived Mesenchymal Stem Cells into the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TAK-611 Phase 1/2 Clinical Trial Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for Phase 1/2 studies of TAK-611 (also known as SHP611 and cebsulfase alfa), an investigational enzyme replacement therapy for metachromatic leukodystrophy (MLD). The information compiled is based on publicly available data from clinical trial registries and publications.

Introduction

Metachromatic leukodystrophy (MLD) is a rare, fatal lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ASA). This deficiency leads to the accumulation of sulfatides (B1148509) in the central and peripheral nervous systems, resulting in progressive demyelination and severe neurological deficits. TAK-611 is a recombinant human arylsulfatase A (rhASA) developed as an enzyme replacement therapy to address the underlying enzymatic deficiency in MLD.[1][2] This document details the design and protocols of the initial Phase 1/2 clinical studies aimed at evaluating the safety, tolerability, and potential efficacy of intrathecally administered TAK-611 in pediatric patients with MLD.

Important Note: In July 2023, it was announced that a Phase 2 trial of TAK-611 did not meet its primary and secondary endpoints.[3][4] Takeda is analyzing the results, and the program is likely to be discontinued.[2][4] Despite this, the clinical trials have been extended to allow continued access for enrolled patients, and the company is exploring future options.[5]

Mechanism of Action

TAK-611 is designed to replace the deficient ASA enzyme in patients with MLD. Administered intrathecally, the recombinant enzyme is delivered directly to the cerebrospinal fluid (CSF), facilitating its distribution within the central nervous system. The proposed mechanism involves the uptake of rhASA by cells in the brain and spinal cord, where it can then degrade the accumulated sulfatides, potentially slowing or halting the progression of neurological damage.

Phase 1/2 Clinical Trial Design (NCT01510028)

The initial Phase 1/2 study of TAK-611 was a multicenter, open-label, dose-escalation trial designed to assess the safety and tolerability of intrathecally delivered rhASA in children with MLD.[6][7]

| Parameter | Description |

| Study Title | A Study of Intrathecal SHP611 in Children With Metachromatic Leukodystrophy |

| ClinicalTrials.gov ID | NCT01510028 |

| Phase | Phase 1/2 |

| Study Design | Open-label, dose-escalation |

| Patient Population | Children with MLD with symptom onset at ≤ 30 months of age.[7] |

| Number of Patients | 24[7] |

| Treatment Regimen | Intrathecal administration of TAK-611 every other week (EOW) for 38 weeks.[7] |

| Dose Cohorts | - Cohort 1: 10 mg EOW (n=6) - Cohort 2: 30 mg EOW (n=6) - Cohort 3: 100 mg EOW (n=6) - Cohort 4: 100 mg EOW (revised manufacturing process, n=6)[7] |

| Primary Endpoint | Safety and tolerability of intrathecally delivered TAK-611.[7] |

| Secondary Endpoints | - Change in cerebrospinal fluid (CSF) sulfatide and lysosulfatide (B1235030) levels.[7] - Change in motor function as assessed by the Gross Motor Function Measure-88 (GMFM-88) total score.[7] |

Experimental Protocols

Intrathecal Administration of TAK-611

A key aspect of the trial was the intrathecal delivery of TAK-611. An intrathecal drug delivery device (IDDD) was surgically implanted in each patient after enrollment to facilitate the administration of the study drug every other week.[6] In instances where the IDDD could not be used, the drug was administered via lumbar puncture.[6]

Safety and Tolerability Assessment

The primary endpoint of the Phase 1/2 study was the safety and tolerability of TAK-611. This was evaluated through the continuous monitoring and recording of adverse events (AEs) and serious adverse events (SAEs). No rhASA-related SAEs were reported in the study.[7] However, 25% of patients experienced an SAE related to the intrathecal device or the drug delivery method.[7]

Efficacy Assessments

Cerebrospinal Fluid (CSF) Sulfatide and Lysosulfatide Levels: A secondary endpoint involved measuring the change in CSF sulfatide and lysosulfatide levels. In the two cohorts receiving the 100 mg dose, mean CSF sulfatide and lysosulfatide levels decreased to within the normal range following treatment.[7]

Motor Function: Motor function was assessed using the Gross Motor Function Measure-88 (GMFM-88). While a general decline in motor function was observed over time, there was a trend towards a less pronounced decline in patients who received the 100 mg dose.[7]

Phase 1/2 Clinical Trial Workflow

The following diagram illustrates the general workflow of the Phase 1/2 clinical trial for TAK-611 (NCT01510028).

Summary of Available Quantitative Data

While detailed patient-level data is not publicly available, the following table summarizes the key quantitative outcomes from the Phase 1/2 study (NCT01510028).

| Outcome Measure | Dose Cohort | Result |

| SAEs related to rhASA | All Cohorts | 0% |

| SAEs related to device/delivery | All Cohorts | 25% |

| Mean CSF Sulfatide and Lysosulfatide Levels | 100 mg Cohorts | Fell to within normal ranges.[7] |

| Motor Function (GMFM-88) | 100 mg Cohorts | Tendency towards a less pronounced decline.[7] |

Subsequent Phase 2 Study (NCT03771898)

A follow-up Phase 2 study, known as the EMBOLDEN trial (NCT03771898), was initiated to further evaluate the efficacy and safety of TAK-611.[8][9] This study aimed to assess the effect of a 150 mg weekly intrathecal dose on gross motor function over 106 weeks.[8] As mentioned, this trial did not meet its primary and secondary endpoints.[3][4]

Conclusion

The initial Phase 1/2 clinical trial of TAK-611 demonstrated that intrathecal administration of rhASA was generally well-tolerated in children with MLD.[7] The study also showed promising preliminary signals of efficacy, with reductions in CSF sulfatide levels and a potential slowing of motor function decline at the highest dose.[7] However, the subsequent Phase 2 study did not confirm these benefits, leading to the likely discontinuation of the program.[3][4] These findings underscore the challenges in developing effective treatments for neurodegenerative lysosomal storage diseases and highlight the importance of robust clinical trial design in evaluating novel therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. biospace.com [biospace.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. pharmalive.com [pharmalive.com]

- 5. Clinical trial update from Takeda | MLD Support Association UK [mldsupportuk.org.uk]

- 6. Pharmacokinetic Modeling of Intrathecally Administered Recombinant Human Arylsulfatase A (TAK‐611) in Children With Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety of intrathecal delivery of recombinant human arylsulfatase A in children with metachromatic leukodystrophy: Results from a phase 1/2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Intrathecal SHP611 for Metachromatic Leukodystrophy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Application Notes and Protocols: Techniques for Delivering Recombinant Enzymes to the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction